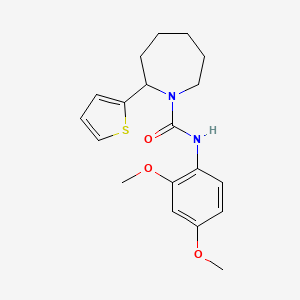![molecular formula C14H13N3O2S B5055804 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-(2-furylmethyl)urea](/img/structure/B5055804.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-(2-furylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-(2-furylmethyl)urea, also known as compound 1, is a synthetic small molecule that has been studied for its potential therapeutic applications. It belongs to the class of urea derivatives and has been shown to exhibit anticancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-(2-furylmethyl)urea 1 is not fully understood. However, it has been proposed that it exerts its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been suggested that it may induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-(2-furylmethyl)urea 1 in lab experiments is its ability to inhibit the growth of cancer cells. Additionally, it has been shown to possess anti-inflammatory properties, which may be useful in studying the role of inflammation in disease. However, one of the limitations of using this compound 1 is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-(2-furylmethyl)urea 1. One area of research could be the development of new synthetic methods for the production of this compound 1. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound 1 and its potential therapeutic applications. Finally, studies could be conducted to evaluate the safety and efficacy of this compound 1 in animal models and in clinical trials.
Synthesemethoden
Compound 1 can be synthesized through a multi-step process involving the reaction of various reagents. One of the commonly used methods involves the reaction of 2-furylacetonitrile with 2-mercaptothiophene in the presence of a base to form a thienylfuran intermediate. This intermediate is then reacted with an isocyanate derivative to form N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-(2-furylmethyl)urea 1.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells through the induction of apoptosis. Additionally, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c15-7-11-10-4-1-5-12(10)20-13(11)17-14(18)16-8-9-3-2-6-19-9/h2-3,6H,1,4-5,8H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDGOFLKQZCTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5055722.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(4-fluorobenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5055730.png)
![ethyl [3-(4-nitrophenyl)-2,5-dioxo-1-pyrrolidinyl]acetate](/img/structure/B5055735.png)
![ethyl 1-(2-hydroxyethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5055738.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(4-nitrophenoxy)-2-propanol](/img/structure/B5055747.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5055754.png)


![N-formyl-3-methyl-N-phenylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5055780.png)
![5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5055787.png)

![1-{2-[2-(4-bromophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5055802.png)
![5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5055803.png)
acetonitrile](/img/structure/B5055808.png)
